Agn-PC-0ndiwb
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Overview
Preparation Methods
Chemical Reduction: This method involves reducing a precursor compound using a reducing agent.
Biological Methods: Utilizing biological systems or organisms to produce the compound.
Photochemical Methods: Using light to drive the chemical reactions necessary for synthesis.
Chemical Reactions Analysis
Agn-PC-0ndiwb undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacing one functional group in the compound with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents such as sodium cyanoborohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agn-PC-0ndiwb has a wide range of scientific research applications, including:
Chemistry: Used in various chemical reactions and as a reagent in synthetic chemistry.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in industrial processes, including the synthesis of other compounds and materials .
Mechanism of Action
The mechanism of action of Agn-PC-0ndiwb involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Agn-PC-0ndiwb can be compared with other similar compounds, such as:
AGN-PC-0MXVWT: Known for its high affinity against EGFR and EGF interactions.
AGN-PC-0CUK9P: Demonstrates dual inhibition of RET and VEGFR2, making it effective in certain cancer treatments.
These compounds share some structural similarities with this compound but differ in their specific interactions and applications, highlighting the uniqueness of this compound in its respective fields.
Properties
CAS No. |
162137-25-9 |
---|---|
Molecular Formula |
C25H32O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2,5-dihydroxy-1,3,6,8-tetrapropylfluoren-9-one |
InChI |
InChI=1S/C25H32O3/c1-5-9-15-13-16(10-6-2)24(27)22-19-14-17(11-7-3)23(26)18(12-8-4)21(19)25(28)20(15)22/h13-14,26-27H,5-12H2,1-4H3 |
InChI Key |
QHEJZHLFQSJZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)O)CCC)O)CCC |
Origin of Product |
United States |
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